Cyclopropylidenephosphane

Catalog No.
S15264653
CAS No.
31918-06-6
M.F
C3H5P
M. Wt
72.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylidenephosphane

CAS Number

31918-06-6

Product Name

Cyclopropylidenephosphane

IUPAC Name

cyclopropylidenephosphane

Molecular Formula

C3H5P

Molecular Weight

72.05 g/mol

InChI

InChI=1S/C3H5P/c4-3-1-2-3/h4H,1-2H2

InChI Key

NSJYLRFFJXQDJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1=P

Cyclopropylidenephosphane is an organophosphorus compound characterized by the presence of a cyclopropylidene group (C3H4) bonded to a phosphane (PH3) moiety. It is notable for its unique structural properties, which arise from the combination of a three-membered carbon ring and a phosphorus atom. This compound exhibits distinct reactivity patterns due to the strain in the cyclopropyl ring and the nucleophilic nature of the phosphane group.

, particularly those involving nucleophilic attack and cyclopropanation. For instance, it can undergo reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds. The compound can also be utilized in the synthesis of cyclopropyl derivatives through cyclopropanation reactions, often facilitated by transition metal catalysts. Notably, cyclopropylidenephosphane can be derived from cyclopropyltriphenylphosphonium bromide through deprotonation processes, which highlights its utility in organic synthesis .

While specific biological activities of cyclopropylidenephosphane are not extensively documented, organophosphorus compounds are known to exhibit a range of biological effects. Many such compounds have been studied for their potential as pharmaceuticals or agrochemicals due to their ability to interact with biological systems. The unique structural features of cyclopropylidenephosphane may confer specific biological interactions, although further research is required to elucidate these aspects.

Cyclopropylidenephosphane can be synthesized through several methods:

  • Deprotonation of Cyclopropyltriphenylphosphonium Bromide: This method involves treating cyclopropyltriphenylphosphonium bromide with strong bases to generate cyclopropylidenephosphane.
  • Cyclopropanation Reactions: Cyclopropylidenephosphane can also be formed through cyclopropanation reactions involving alkenes and phosphane derivatives under catalytic conditions.
  • Phosphination of Cyclopropenes: Another synthetic route includes the phosphination of cyclopropenes, which leads to the formation of cyclopropylidenephosphane derivatives.

These methods highlight the versatility and reactivity of cyclopropylidenephosphane in synthetic organic chemistry .

Cyclopropylidenephosphane finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organophosphorus compounds.
  • Material Science: Its unique properties may be exploited in developing novel materials with specific mechanical or electronic characteristics.
  • Pharmaceutical Research: Potential applications in drug design due to its reactivity and ability to form stable complexes with other biomolecules.

The compound's utility in creating diverse chemical entities makes it a valuable asset in synthetic chemistry .

Interaction studies involving cyclopropylidenephosphane focus on its reactivity with various electrophiles and nucleophiles. Research has shown that it can form stable adducts with different substrates, indicating its potential as a reactive intermediate in organic synthesis. Additionally, studies on its interaction with biological molecules could provide insights into its pharmacological potential and mechanisms of action.

Cyclopropylidenephosphane shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CyclobutylidenephosphaneFour-membered ringGreater ring strain than cyclopropylidene
CyclohexylidenephosphaneSix-membered ringMore stable due to larger ring size
TriphenylphosphinePhosphine derivativeLacks the cyclic structure, more sterically hindered
PhosphaalkenesUnsaturated phosphorus compoundContains double bond between phosphorus and carbon

Cyclopropylidenephosphane is unique due to its three-membered ring structure combined with a phosphane group, which contributes to its distinctive chemical behavior and reactivity profile .

The exploration of these compounds continues to reveal new insights into their chemical properties and potential applications in various fields.

XLogP3

-1.1

Exact Mass

72.012887157 g/mol

Monoisotopic Mass

72.012887157 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-11

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